

6-Fluoro-4-nitroisobenzofuran-1(3H)-one

molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Fluoro-4-nitroisobenzofuran-1(3H)-one

Cat. No.: B572538

[Get Quote](#)

In-Depth Technical Guide: 6-Fluoro-4-nitroisobenzofuran-1(3H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of **6-Fluoro-4-nitroisobenzofuran-1(3H)-one**, a key intermediate in pharmaceutical synthesis.

Core Compound Data

The fundamental molecular information for **6-Fluoro-4-nitroisobenzofuran-1(3H)-one** is summarized below.

Parameter	Value	Reference
Molecular Formula	C ₈ H ₄ FNO ₄	[1] [2] [3]
Molecular Weight	197.12 g/mol	[1] [2] [3]
CAS Number	1207453-90-4	[2] [3] [4]
IUPAC Name	6-fluoro-4-nitro-2-benzofuran-1(3H)-one	
Physical Form	White solid	[1] [5]
Purity	Typically ≥95%	[2] [3]
Storage	Room temperature, in a dry, sealed container	

Synthesis and Experimental Protocol

6-Fluoro-4-nitroisobenzofuran-1(3H)-one is synthesized from 5-fluoro-2-methylbenzoic acid through a multi-step process.[\[4\]](#)[\[5\]](#) The general synthetic pathway involves nitration, esterification, bromination, and finally, cyclization.[\[5\]](#)

Experimental Protocol: Synthesis of 6-Fluoro-4-nitroisobenzofuran-1(3H)-one

Step 1: Nitration of 5-fluoro-2-methylbenzoic acid

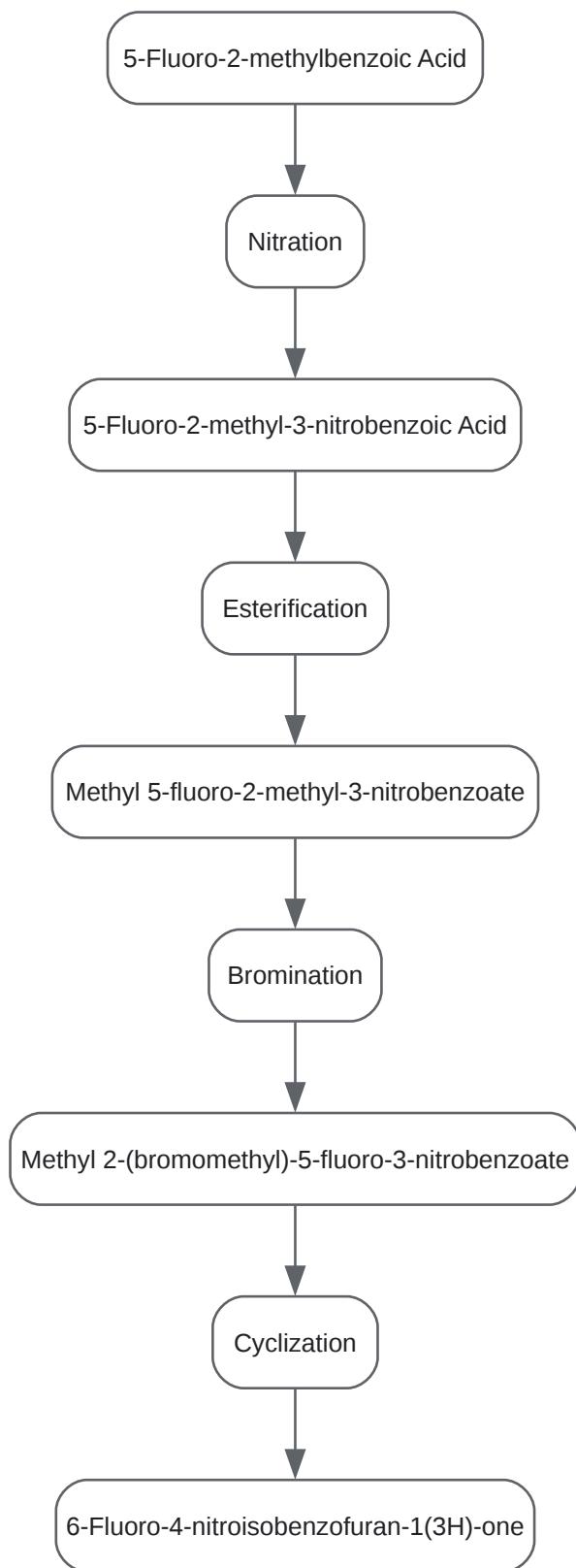
- Dissolve 5-fluoro-2-methylbenzoic acid in a suitable solvent.
- Add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise while maintaining a low temperature.
- After the reaction is complete, pour the mixture into ice water to precipitate the product, 5-fluoro-2-methyl-3-nitrobenzoic acid.[\[5\]](#)
- Filter the precipitate, wash with water, and dry.[\[5\]](#)

Step 2: Esterification to Methyl 5-fluoro-2-methyl-3-nitrobenzoate

- Dissolve the crude 5-fluoro-2-methyl-3-nitrobenzoic acid in dry methanol.[5]
- Cool the solution to 0°C and add thionyl chloride (SOCl₂) dropwise.[5]
- Heat the mixture to reflux for 16 hours.[5]
- Monitor the reaction by Thin Layer Chromatography (TLC).[5]
- Remove the solvent under reduced pressure to obtain the crude methyl 5-fluoro-2-methyl-3-nitrobenzoate.[5]

Step 3: Bromination to Methyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoate

- Dissolve methyl 5-fluoro-2-methyl-3-nitrobenzoate (e.g., 28 g, 130.5 mmol), N-bromosuccinimide (NBS, 27.8 g, 156.6 mmol), and benzoyl peroxide (BPO, 3.13 g, 13.1 mmol) in carbon tetrachloride (CCl₄, 400 mL).[1]
- Heat the mixture to reflux and react overnight.[1]
- Monitor the reaction by TLC (petroleum ether/ethyl acetate = 15:1).[1]
- After completion, add water (200 mL) and remove CCl₄ by distillation under reduced pressure.[1]
- Extract the residue with dichloromethane (DCM, 200 mL x 3).[1]
- Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate, and concentrate to yield methyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoate as a brown oil.[1]


Step 4: Cyclization to **6-Fluoro-4-nitroisobenzofuran-1(3H)-one**

- Dissolve the resulting methyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoate (e.g., 36 g, 123 mmol) in a mixture of 1,4-dioxane (250 mL) and water (62.5 mL).[1]
- Heat the mixture to reflux for 4 days.[1]
- Monitor the reaction by TLC (petroleum ether/ethyl acetate = 15:1).[1][5]

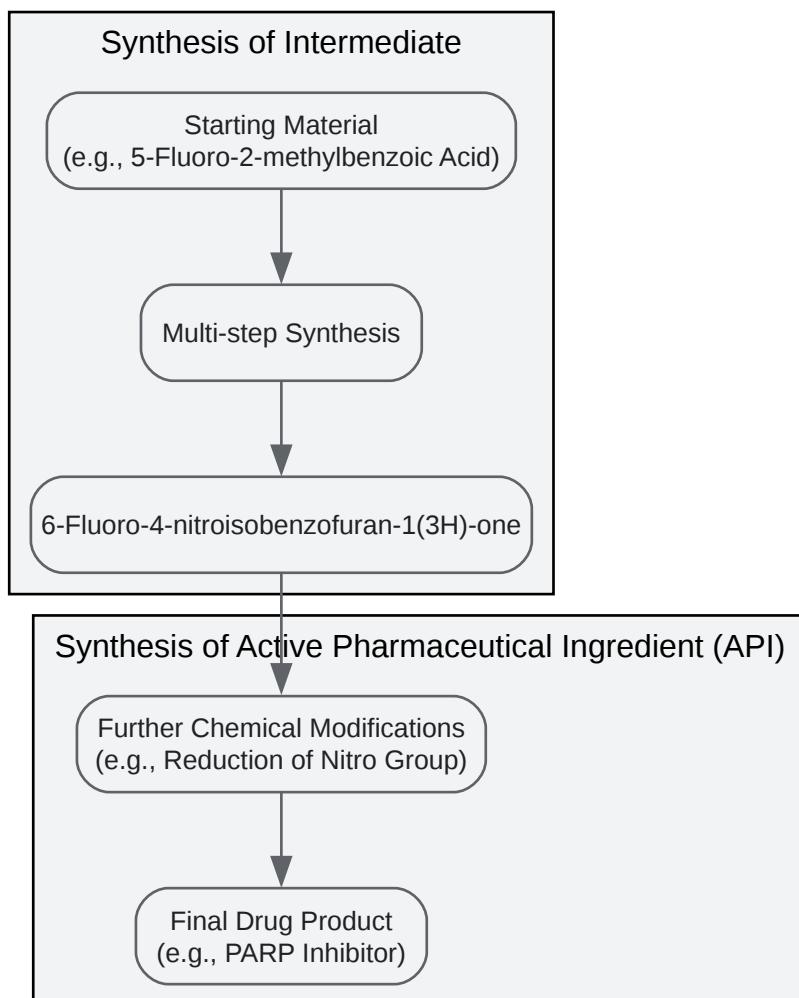
- Upon completion, remove the 1,4-dioxane by distillation under reduced pressure.[1]
- Extract the residue with ethyl acetate (EtOAc, 300 mL x 4).[1]
- Combine the organic layers, wash with saturated saline, dry over anhydrous sodium sulfate, and concentrate.[1]
- Purify the crude product by silica gel column chromatography (eluent: petroleum ether to petroleum ether/ethyl acetate = 5:1) to afford **6-fluoro-4-nitroisobenzofuran-1(3H)-one** as a white solid.[1][5]

Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of **6-Fluoro-4-nitroisobenzofuran-1(3H)-one**.

[Click to download full resolution via product page](#)

Caption: Synthetic pathway for **6-Fluoro-4-nitroisobenzofuran-1(3H)-one**.


Role in Drug Development

6-Fluoro-4-nitroisobenzofuran-1(3H)-one is a crucial building block in the synthesis of complex heterocyclic systems.[6][7] Notably, it serves as a key intermediate in the production of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of anti-cancer agents.[4][6] One prominent example is the synthesis of Talazoparib, a potent PARP inhibitor.[8]

The strategic placement of the fluorine atom can enhance the metabolic stability and lipophilicity of the final drug molecule, while the nitro group can be further functionalized, for instance, by reduction to an amino group, allowing for the construction of more complex molecular architectures.[8][9]

Logical Relationship in Drug Synthesis

The diagram below outlines the logical progression from the starting material to a final therapeutic agent, highlighting the role of **6-Fluoro-4-nitroisobenzofuran-1(3H)-one**.

[Click to download full resolution via product page](#)

Caption: Role as an intermediate in pharmaceutical synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6-Fluoro-4-nitro-3H-isobenzofuran-1-one synthesis - chemicalbook [chemicalbook.com]
- 2. calpaclab.com [calpaclab.com]

- 3. chemscene.com [chemscene.com]
- 4. chembk.com [chembk.com]
- 5. Page loading... [wap.guidechem.com]
- 6. 6-Fluoro-4-nitroisobenzofuran-1(3H)-one | 1207453-90-4 | Benchchem [benchchem.com]
- 7. 6-Fluoro-4-nitroisobenzofuran-1(3H)-one [myskinrecipes.com]
- 8. nbinno.com [nbino.com]
- 9. nbinno.com [nbino.com]
- To cite this document: BenchChem. [6-Fluoro-4-nitroisobenzofuran-1(3H)-one molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b572538#6-fluoro-4-nitroisobenzofuran-1-3h-one-molecular-weight-and-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com